1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
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Overview
Description
1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring, a sulfonyl group, and phenoxy groups
Preparation Methods
The synthesis of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the sulfonyl group and the phenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. What sets 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds are:
- 1-[4-(4-Bromophenyl)piperazin-1-yl]-3-(3-chlorophenoxy)propan-2-ol
- 1-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol .
Properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-21-10-12-26(13-11-21)34(30,31)28-16-14-27(15-17-28)19-22(29)20-32-24-8-5-9-25(18-24)33-23-6-3-2-4-7-23/h2-13,18,22,29H,14-17,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEQWIMGGCWWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC(=CC=C3)OC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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